Charantadiol A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

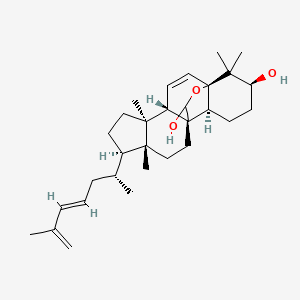

(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-13-15-28(7)22-14-16-30-23(11-12-24(31)26(30,4)5)29(22,25(32)33-30)18-17-27(21,28)6/h8-9,14,16,20-25,31-32H,1,10-13,15,17-18H2,2-7H3/b9-8+/t20-,21-,22+,23+,24+,25?,27-,28+,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYAGUJRHLJJFJ-CVTZWTNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(=C)C)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Charantadiol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Charantadiol A, a cucurbitane-type triterpenoid (B12794562), has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. Isolated from the leaves of Momordica charantia, commonly known as bitter melon, this compound presents a promising avenue for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its spectroscopic characterization, isolation protocols, and its impact on inflammatory signaling pathways.

Chemical Structure and Properties

This compound is chemically identified as 5β,19-epoxycucurbita-6,23(E),25(26)-triene-3β,19(R)-diol[1][2]. Its molecular formula is C₃₀H₄₆O₃. The structure is characterized by a cucurbitane skeleton, a tetracyclic triterpenoid framework, with a unique 5β,19-epoxy bridge and a hemiacetal at C-19. This hemiacetal carbon can lead to the presence of its 19(S) epimer as an impurity[1].

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [2]

| Position | ¹³C NMR (100 MHz), δc (ppm) | ¹H NMR (400 MHz), δH (ppm), multiplicity (J in Hz) |

| 1 | 17.3 | |

| 2 | 27.1 | |

| 3 | 76.0 | 3.38, m |

| 4 | 37.2 | |

| 5 | 86.6 | |

| 6 | 132.7 | 6.07, dd (2.0, 10.0) |

| 7 | 132.4 | 5.64, dd (4.0, 10.0) |

| 8 | 41.4 | 2.81, br s |

| 9 | 48.0 | |

| 10 | 40.6 | 2.46, t (8.8) |

| 11 | 23.1 | |

| 12 | 30.5 | |

| 13 | 45.1 | |

| 14 | 48.5 | |

| 15 | 33.5 | |

| 16 | 28.0 | |

| 17 | 50.2 | |

| 18 | 14.7 | 0.86, s |

| 19 | 105.4 | 5.11, d (8.0) |

| 20 | 36.6 | |

| 21 | 18.7 | 0.89, d (6.4) |

| 22 | 39.8 | |

| 23 | 129.2 | 5.61, m |

| 24 | 134.2 | 6.10, d (15.2) |

| 25 | 142.2 | |

| 26 | 114.1 | 4.84, br s |

| 27 | 18.7 | 1.82, s |

| 28 | 20.5 | 1.19, s |

| 29 | 24.0 | 0.87, s |

| 30 | 19.7 | 0.83, s |

Table 2: EI-MS Fragmentation Data for this compound [2]

| m/z | Relative Intensity (%) | Putative Fragment |

| 408 | 9 | [M-HCO₂H]⁺ |

| 384 | 11 | |

| 360 | 5 | |

| 319 | 4 | |

| 309 | 6 | |

| 281 | 16 | |

| 272 | 17 | |

| 229 | 13 | |

| 173 | 11 | |

| 91 | 29 | |

| 86 | 72 | |

| 58 | 100 |

Experimental Protocols

Isolation of this compound from Momordica charantia Leaves

The isolation of this compound is a multi-step process involving extraction, fractionation, and purification.

Methodology:

-

Extraction: Dried and powdered leaves of Momordica charantia are extracted with ethanol at room temperature on a rotary shaker in the dark for 24 hours. The mixture is then centrifuged, and the supernatant is filtered and evaporated to dryness under reduced pressure to yield the crude ethanol extract[3].

-

Fractionation (Silica Gel Column Chromatography): The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to yield several fractions. Bioactivity-guided fractionation is employed to identify the most active fraction[3].

-

Further Purification (Silica Gel and HPLC): The active fraction is further purified using successive silica gel column chromatography with different solvent systems (e.g., n-hexane/acetone, followed by acetone). The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a silica gel column with an eluent such as dichloromethane/ethyl acetate[3].

Anti-inflammatory Activity Assessment in THP-1 Monocytes

Cell Culture and Stimulation:

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ atmosphere.

-

Stimulation: THP-1 cells are seeded in 24-well plates and co-cultured with heat-inactivated Porphyromonas gingivalis (a key pathogen in periodontitis) at a multiplicity of infection (M.O.I.) of 10. Various concentrations of this compound (e.g., 5, 10, 20 µM) or a vehicle control (DMSO) are added to the cell cultures[2].

Cytokine Measurement (ELISA):

-

Sample Collection: After 24 hours of incubation, the cell-free culture supernatants are collected.

-

ELISA: The concentrations of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[2].

Gene Expression Analysis (RT-PCR):

-

RNA Extraction: After a 4-hour incubation period, total RNA is extracted from the THP-1 cells using a suitable reagent like TRIzol.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The expression levels of the gene encoding for Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) are quantified by real-time PCR using specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is normalized to a housekeeping gene such as GAPDH[2].

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the downregulation of TREM-1 expression. TREM-1 is a receptor on myeloid cells that amplifies inflammatory responses. By reducing TREM-1 levels, this compound can attenuate the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. While the direct interaction with the NF-κB pathway has not been explicitly demonstrated for this compound, it is a plausible downstream target given that TREM-1 activation is known to signal through pathways that converge on NF-κB, a master regulator of inflammatory gene expression.

Table 3: Effect of this compound on Cytokine Production and Gene Expression

| Parameter | Treatment | Concentration | Result | Reference |

| IL-6 Production | P. gingivalis-stimulated THP-1 cells | 5, 10, 20 µM | Dose-dependent decrease (up to 97%) | [2] |

| IL-8 Production | P. gingivalis-stimulated THP-1 cells | 5, 10, 20 µM | Dose-dependent decrease (up to 59%) | [2] |

| TREM-1 mRNA Expression | P. gingivalis-stimulated THP-1 cells | 5, 10, 20 µM | Dose-dependent decrease | [2] |

| IL-6 mRNA Expression | P. gingivalis-stimulated mouse gingival tissue | 5 µg | Attenuated expression | [3] |

| TNF-α mRNA Expression | P. gingivalis-stimulated mouse gingival tissue | 5 µg | Attenuated expression | [3] |

Conclusion

This compound, a structurally unique cucurbitane triterpenoid from Momordica charantia, demonstrates significant anti-inflammatory properties. Its chemical structure has been well-defined through extensive spectroscopic analysis. The detailed experimental protocols for its isolation and the evaluation of its bioactivity provide a solid foundation for further research. The mechanism of action, involving the suppression of the TREM-1 signaling pathway and subsequent reduction in pro-inflammatory cytokine production, highlights its potential as a lead compound for the development of new therapeutics for inflammatory diseases, such as periodontitis. Further investigation into its precise molecular interactions and downstream signaling targets, including the NF-κB pathway, will be crucial for its advancement in drug development pipelines.

References

The Biosynthesis of Charantadiol A in Momordica charantia: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of the Biosynthetic Pathway, Quantitative Analysis, and Experimental Methodologies for a Promising Bioactive Compound.

This technical guide offers an in-depth exploration of the biosynthesis of Charantadiol A, a notable cucurbitane-type triterpenoid (B12794562) found in Momordica charantia (bitter melon). This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the current understanding of the this compound biosynthetic pathway, quantitative data, and detailed experimental protocols.

Introduction to this compound

This compound, with the chemical structure 5β,19-epoxycucurbita-6,23(E),25(26)-triene-3β,19(R)-diol, is a cucurbitane-type triterpenoid isolated from the leaves and fruits of Momordica charantia. This compound, along with other cucurbitacins in bitter melon, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory activities. Understanding its biosynthesis is crucial for potential biotechnological production and optimization of its yield in the plant.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids and involves a series of enzymatic modifications to the core triterpenoid skeleton.

Upstream Pathway: Formation of the Cucurbitadienol Skeleton

The initial stages of this compound biosynthesis are shared with other triterpenoids and sterols in plants. The pathway commences with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These five-carbon units are condensed to form the 30-carbon precursor, squalene.

Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical branching point for the synthesis of diverse triterpenoid skeletons. In Momordica charantia, the cyclization of 2,3-oxidosqualene into the characteristic cucurbitane skeleton is catalyzed by the enzyme cucurbitadienol synthase (McCBS) . This enzyme facilitates a chair-boat-chair cyclization mechanism to produce cucurbitadienol, the first committed precursor for the biosynthesis of cucurbitacins, including this compound.

Downstream Pathway: Tailoring of the Cucurbitadienol Scaffold

Following the formation of cucurbitadienol, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), leads to the formation of this compound. While the exact sequence of these reactions is a subject of ongoing research, functional characterization of several CYPs from Momordica charantia allows for the proposal of a plausible biosynthetic route.

The key modifications include:

-

Hydroxylation at C-3: This is a presumed early step to form the 3β-hydroxy group characteristic of many cucurbitacins.

-

Hydroxylation at C-19 and C-5: The formation of the distinctive 5β,19-epoxy bridge is a critical step. The enzyme CYP88L7 has been identified in Momordica charantia and shown to be involved in C-19 hydroxylation and the subsequent formation of the C-5/C-19 ether bridge.

-

Hydroxylation at other positions: Other CYPs, such as CYP88L8 (a C-7β hydroxylase) and CYP81AQ19 (a C-23α hydroxylase), contribute to the diversity of cucurbitacins in bitter melon. While not all of these modifications are present in this compound, they highlight the enzymatic machinery available in the plant for tailoring the cucurbitane skeleton.

Based on the structure of this compound and the known functions of these enzymes, a proposed biosynthetic pathway is illustrated below.

Quantitative Data

Quantitative analysis of this compound and related cucurbitane-type triterpenoids in Momordica charantia is essential for understanding their distribution within the plant and for developing strategies to enhance their production. While specific quantitative data for this compound is limited in the literature, studies on the quantification of other major cucurbitane-type triterpenoids provide valuable insights.

Table 1: Quantitative Analysis of Cucurbitane-Type Triterpenoids in Momordica charantia Cultivars

| Compound | Cultivar 1 (µg/g DW) | Cultivar 2 (µg/g DW) | Cultivar 3 (µg/g DW) | Cultivar 4 (µg/g DW) | Cultivar 5 (µg/g DW) | Cultivar 6 (µg/g DW) |

| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | 5.8 ± 0.4 | 10.2 ± 0.7 | 12.5 ± 0.9 | 25.1 ± 1.8 | 15.3 ± 1.1 | 8.7 ± 0.6 |

| Momordicine I | 3.2 ± 0.2 | 5.6 ± 0.4 | 7.8 ± 0.6 | 18.9 ± 1.3 | 9.1 ± 0.7 | 4.5 ± 0.3 |

| Momordicine II | 1.9 ± 0.1 | 3.4 ± 0.2 | 4.5 ± 0.3 | 10.2 ± 0.7 | 5.8 ± 0.4 | 2.9 ± 0.2 |

| Other Cucurbitacins | - | - | - | - | - | - |

Data adapted from studies on cucurbitane triterpenoid quantification in different cultivars of Momordica charantia. Note: this compound was not explicitly quantified in this representative study, highlighting a gap in the current research.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of Cucurbitane-Type Triterpenoids by UHPLC-MS/MS

This protocol describes a method for the extraction and quantitative analysis of this compound and related compounds from Momordica charantia tissues.

4.1.1. Materials and Reagents

-

Lyophilized and powdered Momordica charantia tissue (leaves or fruit)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

This compound standard (if available)

-

Ultrasonic bath

-

Centrifuge

-

UHPLC-MS/MS system

4.1.2. Extraction Procedure

-

Weigh 0.5 g of the powdered plant material into a centrifuge tube.

-

Add 40 mL of methanol and sonicate for 30 minutes at 25°C.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet four more times.

-

Pool the supernatants and concentrate under reduced pressure.

-

Re-dissolve the extract in a known volume of methanol for analysis.

4.1.3. UHPLC-MS/MS Analysis

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

MS Detection: Electrospray ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM) for quantification.

Functional Characterization of Cytochrome P450 Enzymes in Saccharomyces cerevisiae

This protocol outlines the heterologous expression of a candidate Momordica charantia P450 (e.g., CYP88L7) in yeast to determine its enzymatic function.

4.2.1. Vector Construction and Yeast Transformation

-

Amplify the full-length coding sequence of the target P450 gene from Momordica charantia cDNA.

-

Clone the P450 cDNA into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Co-transform the P450 expression vector and a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana ATR1) into a suitable S. cerevisiae strain (e.g., WAT11).

-

Select for transformed yeast colonies on appropriate selective media.

4.2.2. Protein Expression and Microsome Isolation

-

Inoculate a starter culture of the transformed yeast in selective medium with glucose.

-

Induce protein expression by transferring the culture to a medium containing galactose.

-

After incubation, harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in an extraction buffer and lyse the cells using glass beads.

-

Isolate the microsomal fraction, which contains the expressed P450, by differential centrifugation.

4.2.3. Enzyme Assay

-

Resuspend the microsomal fraction in a reaction buffer.

-

Add the substrate (e.g., cucurbitadienol) and an NADPH-regenerating system.

-

Incubate the reaction mixture at an optimal temperature (e.g., 28°C) with shaking.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analyze the extracted products by GC-MS or LC-MS to identify the enzymatic conversion.

Conclusion and Future Perspectives

The biosynthesis of this compound in Momordica charantia involves a conserved upstream pathway leading to the cucurbitane skeleton, followed by a series of specific oxidative modifications catalyzed by cytochrome P450 enzymes. While key enzymes in this process have been identified, further research is needed to fully elucidate the exact sequence of reactions and the regulatory mechanisms governing this pathway. The development of robust quantitative methods for this compound will be crucial for breeding programs and for optimizing extraction and purification processes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this promising bioactive compound and its potential applications in the pharmaceutical and nutraceutical industries.

An In-depth Technical Guide on Charantadiol A: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon). This document details its known characteristics, experimental protocols for its isolation, and its modulatory effects on key signaling pathways, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a natural compound found in Momordica charantia L.[1]. Its structural and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₃ | [1] |

| Molecular Weight | 454.68 g/mol | [1] |

| IUPAC Name | 5β,19-epoxycucurbita-6,23(E),25(26)-triene-3β,19(R)-diol | [2] |

| Melting Point | Data not available in cited literature | |

| Boiling Point | Data not available in cited literature | |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) for experimental use.[2] Specific solubility values in other common solvents are not detailed in the reviewed literature. |

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR have been utilized.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule. For a complex triterpenoid like this compound, the spectrum would show a variety of signals corresponding to methyl, methylene, and methine protons, as well as olefinic protons from the double bonds in the structure. The chemical shifts (δ) are typically reported in parts per million (ppm).

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. One would expect to see signals for the 30 carbon atoms of this compound, with distinct chemical shifts for the sp³-hybridized carbons in the steroid-like core and the sp²-hybridized carbons of the double bonds.

Spectra for this compound have been recorded on a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR, using CDCl₃ as the solvent[1][2].

2.2. Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, Electron Ionization Mass Spectrometry (EI-MS) has been used[2]. The resulting mass spectrum would display a molecular ion peak corresponding to the mass of the molecule, along with a fragmentation pattern that can provide clues about the compound's structure.

2.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups and the carbon-carbon double bonds (C=C) present in its structure[2].

Experimental Protocols

3.1. Extraction and Isolation of this compound from Wild Bitter Melon (WBM) Leaf

The following protocol is a detailed methodology for the extraction and isolation of this compound from the leaves of Momordica charantia L. var. abbreviata Seringe[1][2].

3.1.1. Plant Material Preparation

-

Fresh WBM leaves are collected, cleaned with water, and then air-dried.

-

The dried leaves are ground into a powder using a blender.

-

The powdered material is stored in the dark at -20°C until extraction.

3.1.2. Ethanol (B145695) Extraction

-

100 g of dried and powdered WBM leaves are extracted twice with 2 L of ethanol (a 1:20 w/v ratio).

-

The extraction is carried out at room temperature on a rotary shaker at 200 rpm in the dark for 24 hours.

-

The resulting mixture is centrifuged at 5000 x g.

-

The supernatant is collected, filtered, and then evaporated to dryness under reduced pressure at 45–50 °C, yielding a crude ethanol extract.

3.1.3. Chromatographic Fractionation and Purification

-

The crude ethanol extract is subjected to silica (B1680970) gel column chromatography, eluting with a mixture of n-hexane and ethyl acetate (B1210297) (4:1) to yield five sub-fractions.

-

The fifth fraction (Fra. 5) is further chromatographed on a silica gel column using n-hexane and acetone (B3395972) (1:1) as the eluent, resulting in four additional sub-fractions.

-

Sub-fraction 5-3, which shows significant biological activity, is further purified on a silica gel column with acetone to provide two more sub-fractions.

-

This compound is obtained from the purification of sub-fraction 5-3-2 using semi-preparative High-Performance Liquid Chromatography (HPLC) with a Lichrosorb Si gel 60 column. The mobile phase used is a 7:1 mixture of CH₂Cl₂ and EtOAc at a flow rate of 2 mL/min[1][2].

3.2. Quantitative Real-Time Polymerase Chain Reaction (PCR) for Gene Expression Analysis

This protocol describes the methodology used to assess the effect of this compound on the mRNA levels of pro-inflammatory cytokines in THP-1 cells stimulated with heat-inactivated Porphyromonas gingivalis[1].

-

THP-1 cells are cultured in 6-cm cell culture dishes (4 x 10⁶ cells/dish) for 24 hours.

-

The cells are then co-incubated with heat-inactivated P. gingivalis (at a multiplicity of infection of 10) and various concentrations of this compound.

-

Following incubation, the cells are harvested and washed with PBS.

-

Total RNA is extracted and isolated from the cells using TRIzol reagent according to the manufacturer's instructions.

-

The expression levels of target genes (e.g., IL-6, IL-8, TNF-α, and TREM-1) are then quantified using quantitative real-time PCR.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. It effectively reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli[1][3].

4.1. Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The activation of MAPK is a known signaling pathway for the production of pro-inflammatory cytokines in conditions like periodontitis[1][2]. By modulating this pathway, this compound can suppress the downstream expression of these inflammatory mediators.

4.2. Downregulation of Triggering Receptors Expressed on Myeloid Cells-1 (TREM-1)

This compound has been shown to reduce the mRNA levels of Triggering Receptors Expressed on Myeloid Cells-1 (TREM-1) in THP-1 cells stimulated with P. gingivalis[1][3]. TREM-1 is a receptor that amplifies the inflammatory response, and its downregulation by this compound contributes to its anti-inflammatory effects.

Visualizations

5.1. Experimental Workflow: Extraction and Isolation of this compound

References

- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model [mdpi.com]

- 3. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Charantadiol A: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from wild bitter melon (Momordica charantia), has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action in inflammation. Drawing from in vitro and in vivo studies, this document outlines its effects on pro-inflammatory cytokine production and explores its potential interaction with key inflammatory signaling pathways. While direct mechanistic studies on this compound are limited, this guide synthesizes the available evidence to propose a putative mechanism involving the downregulation of Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), and its subsequent impact on downstream inflammatory cascades. Detailed experimental protocols and quantitative data are presented to support researchers in the continued investigation and development of this compound as a potential therapeutic agent.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, driving a significant need for novel anti-inflammatory therapeutics. Natural products represent a promising source of such agents. This compound, a cucurbitane-type triterpenoid found in wild bitter melon leaf, has been identified as a compound with potent anti-inflammatory effects[1]. This guide aims to provide a comprehensive technical overview of its mechanism of action, based on the available scientific literature, to aid researchers and drug development professionals in their work.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Mediators

The primary anti-inflammatory effect of this compound is characterized by its ability to suppress the production of key pro-inflammatory cytokines.

In Vitro Evidence

In studies utilizing human monocytic THP-1 cells stimulated with heat-inactivated Porphyromonas gingivalis (a key pathogen in periodontitis), this compound has been shown to significantly reduce the production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8)[1][2]. This inhibition is dose-dependent and occurs at concentrations that do not adversely affect cell proliferation[1].

A novel aspect of this compound's mechanism is its ability to downregulate the mRNA expression of Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1)[1][3]. TREM-1 is an amplifier of inflammatory responses, and its inhibition by this compound likely contributes significantly to the observed reduction in pro-inflammatory cytokines[1].

In Vivo Evidence

The anti-inflammatory effects of this compound have been corroborated in a mouse model of P. gingivalis-induced periodontitis. In this model, local administration of this compound significantly suppressed the mRNA expression of IL-6 and Tumor Necrosis Factor-alpha (TNF-α) in gingival tissues[1][3].

Proposed Signaling Pathways

While direct and detailed mechanistic studies on this compound are noted to be challenging due to the low yield of the compound from its natural source, a putative mechanism can be proposed based on its observed effects and the known functions of related molecules[1]. Other cucurbitane-type triterpenoids have been shown to exert anti-inflammatory activity by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways[1][4].

The downregulation of TREM-1 by this compound is a significant finding[1]. TREM-1 activation is known to amplify inflammatory responses initiated by Toll-like receptors (TLRs), leading to enhanced production of pro-inflammatory cytokines. This amplification is often mediated through the NF-κB and MAPK signaling cascades. Therefore, it is plausible that this compound exerts its anti-inflammatory effects by inhibiting TREM-1 expression, thereby dampening the downstream activation of these critical inflammatory pathways.

Below is a diagram illustrating the confirmed effects of this compound and its proposed mechanism of action.

Caption: Confirmed and Putative Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from the key studies on this compound's anti-inflammatory effects.

Table 1: In Vitro Effects of this compound on Pro-Inflammatory Cytokine Production in P. gingivalis-stimulated THP-1 Cells[1]

| Treatment Concentration (µM) | IL-6 Production (% of Control) | IL-8 Production (% of Control) |

| 5 | ~40% | ~70% |

| 10 | ~15% | ~50% |

| 20 | <10% (up to 97% inhibition) | ~41% (up to 59% inhibition) |

Table 2: In Vivo Effects of this compound on Pro-Inflammatory Cytokine mRNA Expression in P. gingivalis-stimulated Mouse Gingival Tissue[1]

| Treatment | IL-6 mRNA Expression (Fold Change vs. Control) | TNF-α mRNA Expression (Fold Change vs. Control) |

| P. gingivalis only | ~4.5 | ~3.5 |

| P. gingivalis + this compound (5 µg) | ~1.5 | ~1.8 |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assay

Objective: To assess the effect of this compound on pro-inflammatory cytokine production in P. gingivalis-stimulated human monocytes.

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

-

Inflammation Induction: THP-1 cells are seeded in 24-well plates and co-cultured with heat-inactivated P. gingivalis at a multiplicity of infection (MOI) of 10.

-

Treatment: this compound, dissolved in DMSO, is added to the cell cultures at final concentrations of 5, 10, and 20 µM. A vehicle control (0.1% v/v DMSO) is also included.

-

Incubation: The cells are incubated for 24 hours.

-

Cytokine Measurement: After incubation, the cell-free culture supernatants are collected. The concentrations of IL-6 and IL-8 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

TREM-1 mRNA Expression: For gene expression analysis, total RNA is extracted from the cells, and cDNA is synthesized. The relative mRNA expression of TREM-1 is determined by quantitative real-time PCR (qPCR) using specific primers, with GAPDH used as a housekeeping gene for normalization.

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

In Vivo Periodontitis Model

Objective: To evaluate the anti-inflammatory effect of this compound in a mouse model of periodontitis.

-

Animals: Six-week-old male C57BL/6 mice are used.

-

Induction of Periodontitis: Heat-inactivated P. gingivalis (1 x 10⁹ CFU in PBS) is injected daily into the mandibular gingival tissues of the mice for 3 days. A control group receives PBS injections.

-

Treatment: this compound (5 µg) is co-injected with P. gingivalis daily for 3 days.

-

Tissue Collection: On the fourth day, mice are euthanized, and the gingival tissues are collected.

-

Gene Expression Analysis: Total RNA is extracted from the gingival tissues, and cDNA is synthesized. The relative mRNA expression of IL-6 and TNF-α is determined by qPCR, with GAPDH used as a housekeeping gene.

Conclusion and Future Directions

This compound demonstrates notable anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines IL-6, IL-8, and TNF-α, and by downregulating the expression of the inflammatory amplifier TREM-1. While the precise signaling pathways modulated by this compound require further elucidation, the available evidence points towards a mechanism involving the suppression of TREM-1, which likely leads to a reduction in the activation of downstream pathways such as NF-κB and MAPK.

Future research should focus on:

-

Elucidating the direct molecular targets of this compound.

-

Investigating the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

-

Exploring the therapeutic potential of this compound in a broader range of inflammatory disease models.

-

Developing synthetic routes for this compound to overcome the limitations of its low natural abundance.

This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to harness the therapeutic potential of this compound.

References

- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Porphyromonas gingivalis induces an inflammatory response via the cGAS-STING signaling pathway in a periodontitis mouse model [frontiersin.org]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Anti-inflammatory Targets of Charantadiol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory targets of Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from wild bitter melon (Momordica charantia). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the implicated signaling pathways to support further research and development of this promising natural compound.

Executive Summary

This compound has demonstrated significant anti-inflammatory properties by primarily targeting the production of pro-inflammatory mediators. In vitro and in vivo studies have shown its efficacy in reducing key cytokines and other signaling molecules involved in inflammatory responses, particularly in the context of periodontitis. While the precise molecular interactions are still under investigation, the available data points towards the modulation of critical inflammatory signaling pathways. This guide serves as a technical resource for researchers exploring the therapeutic potential of this compound.

Core Anti-inflammatory Targets and Quantitative Data

The principal anti-inflammatory activity of this compound observed to date is the suppression of pro-inflammatory cytokines and other signaling molecules. The primary targets identified are Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Triggering Receptors Expressed on Myeloid Cells-1 (TREM-1).

Inhibition of Pro-inflammatory Cytokine Production

This compound has been shown to significantly inhibit the production of IL-6 and IL-8 in human monocytic THP-1 cells stimulated with heat-inactivated Porphyromonas gingivalis.[1] In these studies, treatment with this compound led to a dose-dependent reduction in the secretion of these key pro-inflammatory cytokines.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in P. gingivalis-stimulated THP-1 Cells [1]

| Concentration (µM) | Mean IL-6 Inhibition (%) | Mean IL-8 Inhibition (%) |

| 5 | 45% | 25% |

| 10 | 80% | 40% |

| 20 | 97% | 59% |

Downregulation of TREM-1 mRNA Expression

This compound also significantly suppresses the mRNA expression of TREM-1 in P. gingivalis-stimulated THP-1 cells. TREM-1 is an amplifier of inflammatory responses, and its downregulation is a key indicator of anti-inflammatory activity.

Table 2: Effect of this compound on TREM-1 mRNA Expression in P. gingivalis-stimulated THP-1 Cells

| Concentration (µM) | Mean TREM-1 mRNA Inhibition (%) |

| 5 | ~20% |

| 10 | ~45% |

| 20 | ~60% |

In Vivo Efficacy

In a mouse model of periodontitis, local co-injection of this compound (5 µg) with heat-inactivated P. gingivalis attenuated the induced mRNA expression of IL-6 and Tumor Necrosis Factor-alpha (TNF-α) in gingival tissues.

Implicated Signaling Pathways

While direct mechanistic studies on this compound are limited due to its low yield from natural sources, the activity of related cucurbitane-type triterpenoids from Momordica charantia strongly suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3] These pathways are central regulators of the inflammatory response.

It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting these upstream signaling cascades, which in turn leads to the observed reduction in pro-inflammatory cytokine and TREM-1 expression. Other triterpenoids from Momordica charantia have been shown to inhibit the IKK/NF-κB pathway.[3][4]

Potential for iNOS and COX-2 Inhibition

Cucurbitane-type triterpenoids are known to possess anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] While direct evidence for this compound is not yet available, extracts from Momordica charantia have been shown to reduce the expression of iNOS and COX-2.[2] This suggests that this compound may also contribute to these effects, representing an important area for future investigation.

Experimental Protocols

The following methodologies are based on the key study by Tsai et al. (2021) investigating the anti-inflammatory effects of this compound.

Cell Culture and Stimulation

-

Cell Line: Human monocytic THP-1 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation: Cells are stimulated with heat-inactivated Porphyromonas gingivalis (ATCC 33277) at a multiplicity of infection (M.O.I.) of 10.

-

Treatment: this compound, dissolved in DMSO, is added to the cell cultures at final concentrations of 5, 10, and 20 µM. The final DMSO concentration is maintained at 0.1% (v/v) in all experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To quantify the concentration of IL-6 and IL-8 in the cell culture supernatant.

-

Procedure:

-

After a 24-hour incubation period, the cell culture medium is collected and centrifuged to remove cellular debris.

-

The concentrations of IL-6 and IL-8 in the supernatant are determined using commercially available human IL-6 and IL-8 ELISA kits.

-

The assay is performed according to the manufacturer's instructions.

-

Absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.

-

Quantitative Real-Time Polymerase Chain Reaction (qPCR) for mRNA Expression

-

Objective: To measure the relative mRNA expression levels of TREM-1, IL-6, and TNF-α.

-

Procedure:

-

RNA Extraction: Following a 4-hour incubation, total RNA is extracted from THP-1 cells using TRIzol reagent according to the manufacturer's protocol.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: Real-time PCR is performed using a suitable qPCR system with SYBR Green master mix and specific primers for the target genes (TREM-1, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

-

Conclusion and Future Directions

This compound has emerged as a potent anti-inflammatory agent, with compelling evidence for its ability to suppress the production of key pro-inflammatory mediators. The data strongly suggest that its mechanism of action involves the modulation of the MAPK and NF-κB signaling pathways, although direct evidence is still needed. Future research should focus on:

-

Elucidating the direct molecular targets of this compound within the MAPK and NF-κB pathways. This will likely require the use of synthetic this compound to overcome the limitations of its low natural abundance.

-

Investigating the effects of this compound on iNOS and COX-2 expression and activity.

-

Conducting more extensive preclinical studies to evaluate its therapeutic potential for a range of inflammatory conditions.

This technical guide provides a solid foundation for these future investigations, summarizing the current knowledge and highlighting the most promising avenues for further research into the anti-inflammatory properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Charantadiol A: A Technical Whitepaper on its Potential Anti-Diabetic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon), has emerged as a compound of significant interest in the field of diabetology. Preclinical evidence suggests that this compound possesses potent anti-diabetic properties, exerting its effects through multiple mechanisms. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its mechanisms of action, preclinical efficacy data from in vitro and in vivo models, and detailed experimental protocols. The primary mechanism identified involves the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) signaling pathway. Furthermore, studies indicate its ability to promote the proliferation of pancreatic islet cells and enhance glucose-dependent insulin release. This whitepaper consolidates the quantitative data into structured tables, details the methodologies of key experiments, and visualizes the proposed signaling pathways and workflows to support further research and development of this compound as a potential therapeutic agent for diabetes mellitus.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is rapidly increasing, creating an urgent need for novel and effective therapeutic strategies. Natural products have historically been a vital source of new pharmacological leads, with many plant-derived compounds demonstrating significant anti-diabetic activity.

Momordica charantia, commonly known as bitter melon, has been used in traditional medicine systems across Asia, South America, and East Africa to manage diabetes. Its hypoglycemic effects are attributed to a rich array of bioactive compounds, including triterpenoids, proteins, and steroidal glucosides like charantin.[1] Among these, the cucurbitane-type triterpenoid this compound (5β,19-epoxycucurbita-6,23(E),25(26)-triene-3β,19(R)-diol) has been identified as a promising anti-diabetic agent.[2] This document aims to provide a detailed technical guide on the current understanding of this compound's anti-diabetic potential.

Proposed Mechanisms of Action

This compound appears to exert its anti-diabetic effects through a multi-pronged approach, targeting key nodes in glucose homeostasis and insulin signaling.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A primary mechanism of action for this compound is the inhibition of the PTP1B enzyme.[2] PTP1B is a major negative regulator of the insulin signaling cascade. By dephosphorylating the activated insulin receptor (INSR) and its substrate (IRS-1), PTP1B attenuates the downstream signaling required for glucose uptake. Inhibition of PTP1B by this compound is therefore expected to enhance insulin sensitivity and improve glucose metabolism.[2]

Effects on Pancreatic β-Cells

In vitro studies have demonstrated that this compound promotes the growth and proliferation of pancreatic islet-like cells, including rat INS-1 and mouse MIN-6 cell lines.[2] It also appears to induce the differentiation of these cells and promote glucose-dependent insulin release.[2] This suggests a potential role for this compound in preserving or even restoring β-cell mass and function, which is often compromised in diabetes.

Potential Activation of AMPK Signaling

While direct evidence for this compound is pending, other cucurbitane-type triterpenoids isolated from Momordica charantia have been shown to activate AMP-activated protein kinase (AMPK).[3] AMPK is a central regulator of cellular energy homeostasis.[4][5] Its activation in skeletal muscle and adipose tissue enhances glucose uptake through the translocation of GLUT4 transporters to the cell membrane and increases fatty acid oxidation.[3] Given that this compound belongs to this chemical class, AMPK activation represents a plausible, yet to be confirmed, mechanism for its anti-diabetic effects.

Preclinical Data Summary

The anti-diabetic potential of this compound is supported by both in vitro and in vivo preclinical studies. The majority of the specific quantitative data comes from patent literature.[2]

In Vitro Efficacy

This compound has demonstrated significant activity in cell-based and enzymatic assays, highlighting its direct effects on key components of diabetic pathophysiology.

Table 1: Summary of In Vitro Anti-Diabetic Effects of this compound

| Assay | Target | Key Finding | Source |

|---|---|---|---|

| Cell Proliferation | Rat Islet-like Cells (INS-1) | Promotes cell growth and differentiation. | [2] |

| Cell Proliferation | Mouse Islet-like Cells (MIN-6) | Promotes cell growth and differentiation. | [2] |

| Insulin Secretion | Pancreatic Islet-like Cells | Promotes glucose-dependent insulin release. | [2] |

| Enzyme Inhibition | PTP1B Enzyme | Exhibits significant inhibitory action against PTP1B activity. |[2] |

In Vivo Efficacy

Animal studies using chemically-induced models of diabetes have confirmed the hypoglycemic effects of this compound.

Table 2: Summary of In Vivo Anti-Diabetic Effects of this compound

| Animal Model | Treatment Group | Dose (mg/kg) | Duration | Key Findings | Source |

|---|---|---|---|---|---|

| Alloxan-induced Diabetic Mice | This compound (K19) | 60 mg/kg | 7 days | Significantly reduced blood glucose value; blood sugar lowering rate of 48.6%. Effect was superior to the positive control (diabetes mellitus tablet). | [2] |

| Alloxan-induced Diabetic Rabbits | This compound (K19) | Not specified | 7 days | Significantly reduced blood glucose and increased insulin levels (p<0.05, 0.01). Effect was superior to the positive control (diabetes mellitus tablet). | [2] |

| Streptozotocin-induced Diabetic Rats | this compound | Not specified | Not specified | Showed an obvious effect on lowering blood sugar levels. |[2] |

Experimental Methodologies

Detailed protocols are crucial for the replication and validation of scientific findings. The following sections describe the methodologies used in the key preclinical studies of this compound.

In Vitro Pancreatic Cell Proliferation Assay

-

Cell Lines: Rat insulinoma (INS-1) and mouse insulinoma (MIN-6) cells.

-

Culture: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary growth factors, and maintained in a humidified incubator at 37°C and 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. After adherence, they are treated with varying concentrations of this compound or vehicle control.

-

Proliferation Assessment: Cell viability and proliferation are measured after a set incubation period (e.g., 24-72 hours) using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and the results are expressed as a percentage of the control.

PTP1B Enzyme Inhibition Assay

-

Enzyme Source: Recombinant human PTP1B.

-

Substrate: A synthetic phosphopeptide, such as p-nitrophenyl phosphate (B84403) (pNPP).

-

Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains buffer, recombinant PTP1B, and varying concentrations of this compound (or a known inhibitor as a positive control). The reaction is initiated by adding the pNPP substrate.

-

Measurement: The plate is incubated at 37°C. The enzymatic reaction yields p-nitrophenol, a colored product, which is measured spectrophotometrically at 405 nm. The inhibitory activity of this compound is calculated as the percentage reduction in enzyme activity compared to the vehicle control.

In Vivo Alloxan-Induced Diabetes Model

This protocol outlines a typical workflow for evaluating the anti-hyperglycemic effects of a test compound in a rodent model.

-

Animals: Male mice (e.g., Kunming) or rabbits are used.[2]

-

Induction of Diabetes: Animals are fasted prior to induction. Diabetes is induced by a single intraperitoneal or lumbar injection of alloxan monohydrate dissolved in normal saline.[2]

-

Confirmation: After 72 hours, blood glucose levels are measured from the tail vein using a glucometer. Animals with fasting blood glucose levels above a predetermined threshold (e.g., >11.1 mmol/L) are considered diabetic and selected for the study.

-

Dosing: Diabetic animals are randomly assigned to groups: vehicle control, positive control (e.g., a commercial hypoglycemic agent), and this compound treatment groups (e.g., 60 mg/kg/day). The compound is administered orally via gavage once daily for a specified period, such as 7 days.[2]

-

Endpoints: Fasting blood glucose is monitored periodically. At the end of the study, animals are fasted, and terminal blood samples are collected to measure final blood glucose and plasma insulin levels (via ELISA).

Discussion and Future Directions

The available data strongly suggests that this compound is a promising anti-diabetic agent. Its demonstrated ability to inhibit PTP1B and promote pancreatic β-cell health are highly relevant therapeutic mechanisms.[2] The hypoglycemic effect observed in vivo is potent, reportedly surpassing that of some positive control drugs.[2]

However, to advance this compound towards clinical development, several research gaps must be addressed:

-

Mechanism Confirmation: Direct experimental evidence is needed to confirm if this compound activates the AMPK signaling pathway, as hypothesized based on its chemical class.

-

Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound needs to be thoroughly characterized to establish an optimal dosing regimen.

-

Chronic Toxicity Studies: Long-term safety and toxicology studies are essential to ensure the compound is safe for chronic administration.

-

Dose-Response Relationship: Comprehensive dose-response studies in different animal models of type 2 diabetes (e.g., genetic models like db/db mice or high-fat diet-induced models) are required to better define its efficacy.

-

Clinical Trials: Rigorously designed, placebo-controlled clinical trials are the ultimate step to validate the efficacy and safety of this compound in human subjects.

Conclusion

This compound, a triterpenoid from Momordica charantia, exhibits significant preclinical anti-diabetic activity. Its multifaceted mechanism of action, including PTP1B inhibition and positive effects on pancreatic β-cells, positions it as a compelling candidate for further drug development. The potent hypoglycemic effects observed in animal models warrant continued investigation through more extensive preclinical and eventual clinical studies to fully elucidate its therapeutic potential in the management of diabetes mellitus.

References

- 1. Anti-diabetic properties and phytochemistry of Momordica charantia L. (Cucurbitaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102895235B - Application of this compound in preparation of drugs treating diabetes - Google Patents [patents.google.com]

- 3. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in anti-inflammation via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Charantadiol A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon), is emerging as a compound of interest in oncology research. While extensive research has been conducted on the anti-cancer properties of crude extracts of bitter melon and other constituent compounds, specific data on this compound is still developing. This technical guide consolidates the available information on the anti-cancer activities of this compound and related cucurbitane triterpenoids from Momordica charantia, providing a foundational resource for further investigation. This document summarizes quantitative data on cytotoxicity, details key experimental methodologies, and illustrates the signaling pathways implicated in the anti-cancer effects of this class of compounds.

Introduction

Momordica charantia has a long history in traditional medicine for treating a variety of ailments, including diabetes and cancer.[1][2] Its anti-cancer properties are attributed to a rich diversity of bioactive compounds, including proteins, flavonoids, and notably, cucurbitane-type triterpenoids.[1] this compound is a member of this latter class of tetracyclic triterpenes. While direct studies on the anti-cancer effects of this compound are limited, research on analogous cucurbitane triterpenoids from the same plant provides significant insights into its potential mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. This guide aims to provide a comprehensive overview of the current state of research to facilitate further exploration into the therapeutic potential of this compound.

Quantitative Data on Cytotoxicity

The cytotoxic effects of cucurbitane triterpenoids from Momordica charantia have been evaluated against various cancer cell lines. While specific IC50 values for this compound are not widely reported in the context of cancer, data from related compounds offer a valuable reference.

Table 1: In Vitro Cytotoxicity of Cucurbitane Triterpenoids from Momordica charantia

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MCF-7 (Breast) | MTT | 14.3 µM | |

| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MDA-MB-231 (Breast) | MTT | 17.6 µM | |

| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MCF-7 (Breast) | Not Specified | 19 µM (at 72h) | |

| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MDA-MB-231 (Breast) | Not Specified | 23 µM (at 72h) | |

| Kaguaovin L | MCF-7 (Breast) | Not Specified | Potential Cytotoxicity | |

| Kaguaovin L | HEp-2 (Laryngeal) | Not Specified | Potential Cytotoxicity | |

| Kaguaovin L | Hep-G2 (Liver) | Not Specified | Potential Cytotoxicity | |

| Kaguaovin L | WiDr (Colon) | Not Specified | Potential Cytotoxicity | |

| Compound 3 (unnamed cucurbitane-type terpene) | HeLa (Cervical) | Not Specified | 11.18 µM | |

| This compound | THP-1 (Monocytic Leukemia) | MTT | No adverse effect on cell proliferation below 20 µM |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of the anti-cancer activity of cucurbitane triterpenoids.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, remove the medium and add 200 µL of a 0.5 mg/mL MTT solution in a serum-free medium to each well. Incubate the plate for 2 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Culture cells in the presence of the test compound for the desired time.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

Cucurbitane triterpenoids from Momordica charantia have been shown to exert their anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A primary mechanism of action for many anti-cancer agents is the induction of programmed cell death, or apoptosis. Studies on cucurbitane triterpenoids from M. charantia indicate their ability to trigger apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. The activation of caspase-3 ultimately leads to the cleavage of cellular proteins, such as PARP, resulting in the characteristic morphological and biochemical changes of apoptosis.

Caption: Intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Several bioactive compounds from M. charantia have been shown to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. Extracts from bitter melon have been reported to cause an accumulation of cells in the G2/M phase of the cell cycle in breast cancer cells. Other studies on specific proteins from M. charantia have shown cell cycle arrest at the S-phase in endometrial cancer cells.[3] This suggests that this compound may also exert its anti-proliferative effects by interfering with cell cycle progression.

Caption: G2/M cell cycle arrest induced by this compound.

Modulation of Oncogenic Signaling Pathways

The anti-cancer effects of cucurbitane triterpenoids are also linked to their ability to modulate key signaling pathways that drive cancer progression.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is common in many cancers. Some proteins from M. charantia have been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway.[3]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Crude extracts of bitter melon have been shown to modulate the p38 MAPK signaling pathway in various cancers.[1]

-

PPARγ Activation: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that has been implicated in the regulation of cell differentiation and apoptosis. One cucurbitane triterpenoid from bitter melon, DMC, has been shown to act as a PPARγ agonist, inducing apoptosis in breast cancer cells.

Caption: Modulation of key signaling pathways by this compound.

In Vivo Studies

While in vitro studies provide valuable mechanistic insights, in vivo studies are crucial for validating the anti-tumor efficacy of a compound. Studies using crude extracts of Momordica charantia have demonstrated tumor growth inhibition in mouse models of various cancers, including breast, oral, and pancreatic cancer.[1][4][5] These studies have shown that the extracts can reduce tumor volume and prevent metastasis, often in conjunction with the induction of apoptosis and modulation of the immune system.[1][4] Although specific in vivo data for purified this compound is currently lacking, these findings with crude extracts provide a strong rationale for future animal studies to evaluate its anti-tumor activity.

Conclusion and Future Directions

This compound, as a representative of the cucurbitane triterpenoids from Momordica charantia, holds promise as a potential anti-cancer agent. The available evidence, largely extrapolated from related compounds, suggests that its mechanisms of action likely involve the induction of apoptosis, cell cycle arrest, and the modulation of critical oncogenic signaling pathways.

For drug development professionals, this compound represents a novel scaffold for the design of potent and selective anti-cancer drugs. To advance this compound towards clinical application, future research should focus on:

-

Comprehensive in vitro screening: Evaluating the cytotoxicity of purified this compound against a broad panel of human cancer cell lines to determine its potency and selectivity.

-

Detailed mechanistic studies: Elucidating the precise molecular targets of this compound and its effects on various signaling pathways in different cancer contexts.

-

In vivo efficacy studies: Conducting well-designed animal studies to assess the anti-tumor activity, pharmacokinetics, and safety profile of this compound.

-

Chemical synthesis and derivatization: Exploring the synthesis of this compound analogs to improve its pharmacological properties and therapeutic index.

The information presented in this guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. Effect of Momordica charantia protein on proliferation, apoptosis and the AKT signal transduction pathway in the human endometrial carcinoma Ishikawa H cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo antitumor activity of the bitter melon (Momordica charantia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cybermedlife.eu [cybermedlife.eu]

Charantadiol A: A Technical Guide on Cytotoxicity and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from wild bitter melon (Momordica charantia), has garnered interest for its potential therapeutic properties, primarily its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current state of knowledge regarding the cytotoxicity and safety profile of this compound. Due to the limited number of studies focusing specifically on this compound, this guide also incorporates data from related cucurbitane triterpenoids and extracts of Momordica charantia to infer potential biological activities and safety considerations. The available data suggests a favorable safety profile at the cellular level in normal cells, while the broader class of cucurbitane triterpenoids exhibits cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction to this compound

This compound is a naturally occurring cucurbitane triterpenoid found in the leaves of wild bitter melon (Momordica charantia). Triterpenoids from this plant, including this compound, are recognized for a variety of biological activities. While much of the research on this compound has focused on its anti-inflammatory properties, there is a growing interest in understanding its potential as an anti-cancer agent, a characteristic observed in many other cucurbitane triterpenoids. This guide will synthesize the available literature on its cytotoxicity and safety.

In Vitro Cytotoxicity

Direct studies on the cytotoxic effects of purified this compound on cancer cell lines are limited. However, research on related compounds and extracts provides valuable insights.

Effects on Cancer Cells

It is plausible that this compound may exhibit similar cytotoxic properties. The mechanism of action for the cytotoxicity of related cucurbitane triterpenoids often involves the induction of apoptosis.[4]

Effects on Normal Cells

A study on human monocytic THP-1 cells demonstrated that this compound, at concentrations below 20 μM, had no adverse effects on cell proliferation as determined by the MTT assay. This suggests a degree of selectivity and a favorable safety profile at the cellular level for non-cancerous cells.

Summary of Cytotoxicity Data

The following table summarizes the available cytotoxicity data for this compound and related compounds/extracts from Momordica charantia.

| Compound/Extract | Cell Line | Assay | Result | Citation |

| This compound | THP-1 (human monocytic) | MTT | No adverse effect on proliferation at < 20 μM | |

| Cucurbitane Triterpenoid (unspecified) | HeLa (cervical cancer) | Not specified | IC50: 11.18 μM | [1] |

| Various Cucurbitane Triterpenoids | HL60 (promyelocytic leukemia), SK-BR-3 (breast cancer) | Not specified | Potent cytotoxic activities | |

| Momordica charantia Ethanolic Extract | MiaPaCa2 (pancreatic cancer) | CCK-8 | Reduced cell viability | [3] |

| Karaviloside III | HepG2 (liver cancer), Hep3B (liver cancer) | Not specified | IC50: 4.12 ± 0.36 μM, 16.68 ± 2.07 μM | [2] |

| Momordica charantia Methanolic Extract | Hone-1, AGS, HCT-116, CL1-0 (various cancers) | MTT | IC50 range: 0.25 to 0.35 mg/mL | [4] |

In Vivo Safety and Toxicity Profile

As with cytotoxicity, direct in vivo toxicity studies for purified this compound are not available in the published literature. The safety profile is inferred from studies on Momordica charantia extracts.

Acute Oral Toxicity

An acute oral toxicity study in Sprague Dawley rats using an ethanolic extract of Momordica charantia was conducted following OECD Guideline 423. The study concluded that the extract is safe at doses up to 2000 mg/kg, placing it in class 5 according to the OECD classification. However, at the 2000 mg/kg dose, a significant decrease in red blood cell count, packed cell volume, hemoglobin, and relative liver weight was observed, suggesting potential for toxicity at very high doses.

Organ-Specific Toxicity

There is no specific information on the effects of this compound on organ function. Studies on Momordica charantia extracts have shown mixed results, with some indicating potential for liver and kidney effects at high doses or with chronic administration.

Summary of In Vivo Safety Data

| Compound/Extract | Animal Model | Dosing | Key Findings | Citation |

| Momordica charantia Ethanolic Extract | Sprague Dawley Rats | Acute oral, up to 2000 mg/kg | LD50 > 2000 mg/kg (OECD Class 5). At 2000 mg/kg, some hematological changes and decreased relative liver weight were observed. |

Proposed Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound leading to cytotoxicity have not been elucidated. However, based on studies of other cucurbitane triterpenoids from Momordica charantia, a plausible mechanism involves the induction of apoptosis through intrinsic and extrinsic pathways.

Apoptosis Induction

Methanol extracts of Momordica charantia have been shown to induce apoptosis in human cancer cells through a caspase- and mitochondria-dependent pathway.[4][5] Key events in this proposed pathway include:

-

An increase in the Bax/Bcl-2 ratio, indicating mitochondrial involvement.[4]

-

Activation of caspase-3 and cleavage of downstream targets like PARP.[4]

Kuguacin J, another cucurbitane triterpenoid from bitter melon, has been shown to induce apoptosis and sensitize cancer cells to chemotherapy by decreasing the levels of the anti-apoptotic protein survivin and inducing the cleavage of caspase-3 and PARP.[6] A study on another epoxycucurbitane from M. charantia demonstrated that its cytotoxic effects on liver cancer cells were mediated by the activation of the mitochondrial-dependent apoptotic pathway, involving the JNK and p38 MAPK signaling pathways.[7]

Signaling Pathway Diagram

Based on the available evidence for related compounds, the following diagram illustrates a hypothetical signaling pathway for this compound-induced apoptosis.

References

- 1. Four new cucurbitane-type triterpenes from Momordica charantia L. with their cytotoxic activities and protective effects on H2O2-damaged pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cucurbitane triterpenoids from the fruit of Momordica charantia L. and their anti-hepatic fibrosis and anti-hepatoma activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 4. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Cucurbitane Triterpenoids from Momordica charantia (Bitter Melon): A Technical Guide to Their Isolation, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bitter melon (Momordica charantia), a plant from the Cucurbitaceae family, has a rich history in traditional medicine.[1] Modern scientific inquiry has identified cucurbitane-type triterpenoids as key bioactive constituents responsible for its therapeutic properties.[1][2] These tetracyclic triterpenoid (B12794562) compounds and their glycosides demonstrate a wide array of pharmacological effects, most notably anticancer, anti-inflammatory, and anti-diabetic activities.[3][4][5] This guide offers a comprehensive review of the literature, presenting quantitative data on the biological activities of these compounds, detailed experimental protocols for their study, and visualizations of the underlying molecular pathways to support further research and development.

Isolation and Purification of Cucurbitane Triterpenoids